Tenaxin I
Overview
Description
Tenaxin I is a naturally occurring flavonoid compound, specifically a polymethoxylated 4’-deoxyflavone, found in the roots of the plant Scutellaria baicalensis. It is known for its potent biological activities, including its ability to induce apoptosis in cancer cells and its neuraminidase inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenaxin I can be synthesized through the co-expression of specific O-methyltransferase enzymes in yeast. The enzymes SbPFOMT5 and SbFOMT5 are responsible for the methylation of hydroxyl groups on flavones, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction from the roots of Scutellaria baicalensis. The extraction process typically includes drying the roots, followed by solvent extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tenaxin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Methoxyl groups on this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Tenaxin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of flavonoids.
Mechanism of Action
Tenaxin I exerts its effects primarily through the inhibition of neuraminidase, an enzyme involved in the replication of viruses. By inhibiting neuraminidase, this compound prevents the release of viral particles from infected cells, thereby reducing the spread of the virus . Additionally, this compound induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
Baicalein: Another flavonoid found in Scutellaria baicalensis, known for its anti-inflammatory and anticancer properties.
Wogonin: A flavonoid with neuroprotective and anticancer activities.
Oroxylin A: A flavonoid with anti-inflammatory and anticancer properties.
Uniqueness of Tenaxin I: this compound is unique due to its high degree of methoxylation, which enhances its bioactivity and physical properties compared to other flavonoids. This high methoxylation also contributes to its potent neuraminidase inhibitory activity and its ability to induce apoptosis in cancer cells .
Properties
IUPAC Name |
5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKBVAGWPBRRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235973 | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86926-52-5 | |
Record name | Tenaxin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086926525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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